molecular formula C20H13NO3 B15206880 4-(3-Nitrophenyl)-2-phenylbenzofuran CAS No. 863871-00-5

4-(3-Nitrophenyl)-2-phenylbenzofuran

Cat. No.: B15206880
CAS No.: 863871-00-5
M. Wt: 315.3 g/mol
InChI Key: XONORTLPNMEOPB-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-2-phenylbenzofuran is a chemical compound based on the benzofuran scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Benzofuran derivatives are extensively researched in oncology for their potential to inhibit cancer cell growth . The benzofuran core is a versatile building block, and the specific substitution pattern of this compound—featuring phenyl and nitrophenyl groups—is typical of structures investigated for their anti-proliferative and cytotoxic properties against various human cancer cell lines . Researchers value this family of compounds for exploring structure-activity relationships (SAR), as substituents on the benzofuran core are critical for optimizing potency and selectivity toward specific molecular targets . The nitro group, in particular, is a common moiety in active compounds and can be crucial for a derivative's biological activity . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

863871-00-5

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

4-(3-nitrophenyl)-2-phenyl-1-benzofuran

InChI

InChI=1S/C20H13NO3/c22-21(23)16-9-4-8-15(12-16)17-10-5-11-19-18(17)13-20(24-19)14-6-2-1-3-7-14/h1-13H

InChI Key

XONORTLPNMEOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 3 Nitrophenyl 2 Phenylbenzofuran

Historical and Modern Approaches to Benzofuran (B130515) Core Construction

The synthesis of the benzofuran nucleus has evolved significantly from classical methods to modern catalytic strategies. Historically, harsh reaction conditions were often necessary, but contemporary approaches frequently employ transition-metal catalysts to achieve higher efficiency and functional group tolerance. acs.orgdivyarasayan.orgnih.gov

Classical methods for benzofuran synthesis often involve the cyclization of appropriately substituted phenols. For instance, the Perkin rearrangement and the Rap–Stoermer reaction represent early strategies for constructing the furan (B31954) ring onto a phenol (B47542) backbone. nih.gov Another traditional approach involves the intramolecular cyclization of 2-hydroxychalcones or related intermediates.

Modern synthetic chemistry has introduced a plethora of new methods for benzofuran core construction, largely dominated by transition-metal catalysis. acs.org These methods offer milder reaction conditions, greater substrate scope, and improved yields. nih.gov Palladium-, copper-, and ruthenium-catalyzed reactions have become particularly prominent. nih.govacs.orgorganic-chemistry.org For example, palladium-catalyzed intramolecular C-O bond formation from o-alkynylphenols is a widely used strategy. nih.gov Similarly, copper-catalyzed reactions, such as the oxidative annulation of phenols and alkynes, provide a direct route to polysubstituted benzofurans. rsc.orgrsc.org Ruthenium-catalyzed C-H activation and subsequent annulation with alkynes have also emerged as a powerful tool for benzofuran synthesis. rsc.orgrsc.org

Targeted Synthesis of 4-(3-Nitrophenyl)-2-phenylbenzofuran

The synthesis of a specifically substituted diarylbenzofuran like this compound requires a targeted approach that strategically introduces the nitrophenyl and phenyl groups at the desired positions.

Retrosynthetic Analysis and Key Disconnections for Diarylbenzofurans

A logical retrosynthetic analysis of this compound suggests several key disconnections. A primary disconnection can be made at the C-O and C-C bonds forming the furan ring. This leads back to precursor molecules that already contain the necessary phenyl and nitrophenyl moieties.

One common strategy for diarylbenzofurans involves the coupling of a substituted phenol with a phenylacetylene (B144264) derivative. In this case, a 2-hydroxy-4-(3-nitrophenyl)biphenyl derivative could be cyclized. Alternatively, a Sonogashira coupling of a 2-iodophenol (B132878) with phenylacetylene, followed by intramolecular cyclization, is a viable route. divyarasayan.org Another powerful approach is the Suzuki coupling to construct the diaryl framework prior to the benzofuran ring formation.

A plausible retrosynthetic pathway could involve the following key disconnections:

C2-C3 and C7a-O bond formation: This retrosynthetic step leads back to a substituted o-hydroxyacetophenone and a benzaldehyde (B42025) derivative.

C4-Aryl bond formation: This disconnection suggests a late-stage introduction of the 3-nitrophenyl group via a cross-coupling reaction on a pre-formed 4-halobenzofuran scaffold.

C2-Aryl bond formation: This involves the coupling of a 2-halobenzofuran with a phenylboronic acid derivative.

Synthesis of Advanced Intermediates Bearing Nitrophenyl and Phenyl Moieties

The synthesis of advanced intermediates is crucial for the successful construction of the target molecule. For this compound, key intermediates could include:

o-(3-Nitrophenoxy)acetophenone derivatives: These can be synthesized via a nucleophilic aromatic substitution reaction between a substituted o-halophenol and 3-nitrophenol.

2-Hydroxy-4-(3-nitrophenyl)acetophenone: This intermediate can be prepared through a Suzuki or other palladium-catalyzed cross-coupling reaction between a protected 2-hydroxy-4-haloacetophenone and 3-nitrophenylboronic acid.

Substituted o-alkynylphenols: An intermediate such as 2-ethynyl-5-(3-nitrophenyl)phenol could be synthesized and subsequently coupled with an aryl halide to introduce the C2-phenyl group before cyclization.

The synthesis of 2-benzylbenzofuran derivatives has been achieved from nitroalkene precursors through reduction, a Nef reaction, and acid-mediated cyclization. researchgate.net A similar strategy could be adapted for the synthesis of the target molecule.

Optimization of Reaction Pathways for Yield and Selectivity

Optimizing reaction pathways is essential to maximize the yield and selectivity of the desired product. Key factors to consider include the choice of catalyst, solvent, base, and reaction temperature. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the reaction outcome. unicatt.it

Catalytic Systems in Benzofuran Synthesis

Transition metal catalysts are central to many modern benzofuran syntheses, offering high efficiency and selectivity. acs.orgnih.gov

Palladium: Palladium catalysts are extensively used for C-C and C-O bond formation in benzofuran synthesis. nih.gov Reactions such as Sonogashira, Heck, and Suzuki couplings are instrumental in constructing the carbon skeleton of diarylbenzofurans. acs.orgproquest.comrsc.org For example, a palladium-catalyzed enolate arylation of o-bromophenols provides a one-pot synthesis of benzofurans. acs.org Palladium-catalyzed C-H activation is another powerful strategy for the direct arylation of the benzofuran core. proquest.com

Copper: Copper catalysts are particularly effective for intramolecular C-O bond formation and are often used in the final cyclization step to form the benzofuran ring. organic-chemistry.orgrsc.orgrsc.org Copper-catalyzed methodologies include the oxidative annulation of phenols with alkynes and the cyclization of o-halobenzyl ketones. rsc.orgmdpi.com

Ruthenium: Ruthenium catalysts have gained prominence for their ability to promote C-H activation and annulation reactions. nih.gov A ruthenium-catalyzed redox-neutral C-H functionalization of N-phenoxypivalamide with internal alkynes offers a mild route to benzofurans. rsc.org Ruthenium nanoparticles have also been employed for the selective hydrogenation of benzofurans. rwth-aachen.deacs.org

The following table summarizes various catalytic systems used in the synthesis of benzofurans:

Catalyst SystemReaction TypeStarting MaterialsReference
Pd(OAc)2 / CuCl2C-H ArylationBenzofurans, Triarylantimony difluorides proquest.com
Pd2(dba)3 / dppfNucleophilic SubstitutionBenzofuran-2-ylmethyl acetate, Amines unicatt.it
Copper-TMEDACyclizationKetone derivatives organic-chemistry.org
[Ru(p-cymene)Cl2]2C-H FunctionalizationN-phenoxypivalamide, Internal alkynes rsc.org
CuIRing Closure2-haloaromatic ketones organic-chemistry.org
Palladium nanoparticlesSonogashira cross-couplingo-alkynylphenols organic-chemistry.org
Organocatalysis and Metal-Free Synthetic Approaches

The synthesis of substituted benzofurans, including diaryl derivatives, has increasingly moved towards methods that avoid transition metals to reduce costs, simplify purification, and minimize toxic metal residues. Organocatalysis and other metal-free approaches offer powerful alternatives.

One prominent metal-free, one-pot strategy involves the arylation of ethyl acetohydroxamate with diaryliodonium salts. nih.govdiva-portal.org This reaction proceeds at room temperature without a metal catalyst. The resulting O-arylated intermediate reacts in situ with a suitable ketone under acidic conditions, triggering a sequence of oxime formation, rsc.orgrsc.org-sigmatropic rearrangement, and final cyclization to yield the substituted benzofuran. nih.govdiva-portal.org To generate this compound, this methodology could theoretically employ a diaryliodonium salt to introduce the 3-nitrophenyl group at the 4-position of a phenolic precursor.

Another effective metal-free method is the oxidative cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂]. organic-chemistry.org This approach directly converts a readily accessible stilbene (B7821643) derivative, which already contains the requisite phenyl groups at the desired positions, into the final 2-arylbenzofuran structure. organic-chemistry.org

Furthermore, bifunctional organocatalysts derived from cinchona alkaloids and squaramide have been successfully used in the asymmetric synthesis of dihydrobenzofuran derivatives. researchgate.netrsc.org While this produces a dihydro- precursor, subsequent aromatization could provide a route to the final benzofuran target. The reaction is a domino process involving Friedel-Crafts/SN2-type reactions between phenol derivatives and nitroalkenes, achieving high enantioselectivity with low catalyst loading (5 mol%). researchgate.netrsc.org

A straightforward, transition-metal-free protocol for synthesizing halogenated benzofurans has been developed using O-aryl carbamates and alkynylsulfones. nih.gov The key steps involve a directed ortho-lithiation followed by alkynylation and subsequent cyclization. While this specific route produces halo-benzofurans, it demonstrates the utility of lithiation-based, metal-free strategies for building the benzofuran core. nih.gov

Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly integral to the design of synthetic routes for complex molecules like this compound. These principles prioritize the reduction of waste, use of less hazardous materials, and employment of energy-efficient processes. researchgate.net

A key tenet of green chemistry is the use of catalysis. elsevier.esresearchgate.net Catalytic methods, whether involving metals or organocatalysts, are preferred over stoichiometric reagents because they reduce waste and increase reaction efficiency. The development of palladium-catalyzed syntheses of benzofurans, for instance, has been a focus of creating laboratory experiments that teach green chemistry principles. elsevier.esresearchgate.net

The choice of solvent is another critical factor. Many modern synthetic protocols for benzofurans aim to minimize or eliminate hazardous organic solvents. Abtahi and Tavakol reported an environmentally benign, one-pot synthesis of substituted benzofurans using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and ethylene (B1197577) glycol. nih.gov This approach, which couples o-hydroxy aldehydes, amines, and alkynes, offers a greener alternative to traditional volatile organic solvents. nih.gov Solvent-free reaction conditions represent an ideal green strategy, often leading to reduced reaction times, higher efficiency, and energy savings. researchgate.net

Electrochemical synthesis is also emerging as a sustainable and green tool in organic chemistry. acs.org A method for synthesizing C-3 halogenated benzofurans was developed using a microcontinuous flow electrochemical system. This process avoids transition metals and chemical oxidants, using potassium halide as both the halogen source and the electrolyte. acs.org Such technologies align with green principles by reducing reagent use and improving safety.

Novel Synthetic Strategies for Substituted Benzofurans

The construction of the benzofuran scaffold is a central theme in heterocyclic chemistry, with ongoing research focused on developing novel and more efficient strategies for accessing substituted derivatives.

Rearrangement Reactions for Benzofuran Ring Formation

Rearrangement reactions provide powerful and elegant pathways to the benzofuran nucleus, often constructing the heterocyclic ring with high atom economy. The rsc.orgrsc.org-sigmatropic rearrangement is a cornerstone of this approach. jocpr.com A well-established method involves the reaction of O-aryl oxime ethers, which, upon N-trifluoroacetylation, undergo a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization to form the benzofuran ring. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This strategy is particularly effective for the synthesis of 2-arylbenzofurans and has been used in the short synthesis of several natural products. organic-chemistry.orgresearchgate.net

A related one-pot, metal-free synthesis of benzofurans also relies on a rsc.orgrsc.org-rearrangement as the key step following the initial formation of an O-aryloxime intermediate. nih.govdiva-portal.org Another notable example is a gold-catalyzed cascade reaction between quinols and alkynyl esters, which proceeds via an intermolecular alkoxylation followed by a Claisen rearrangement and condensation to furnish diverse benzofuran derivatives. acs.org

In a more unusual case, a rearrangement from a benzopyran to a benzofuran scaffold was observed during the synthesis of potential inhibitors for Alzheimer's disease. nih.gov This unexpected transformation occurred under moderate conditions and offers a novel pathway for accessing biologically relevant benzofuran structures. nih.gov

Tandem and One-Pot Synthetic Procedures

Tandem, domino, or one-pot reactions are highly valued for their efficiency, as they combine multiple synthetic steps into a single operation without isolating intermediates. This approach saves time, resources, and reduces waste. oup.com

Multi-component reactions (MCRs) are a powerful class of one-pot procedures. A variety of MCRs have been developed for benzofuran synthesis.

A one-pot, five-component reaction involving an Ugi-azide MCR coupled with a Pd/Cu-catalyzed intramolecular cyclization has been used to create highly substituted tetrazole-benzofuran hybrids. This process forms six new bonds in a single operation. rsc.org

A microwave-assisted, transition-metal-free, multi-component protocol has been developed to synthesize benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles. kcl.ac.uk

Three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid provides an effective route to benzofuran-3-ylacetic acids. mathnet.ru

Beyond MCRs, sequential one-pot reactions are also common. The metal-free synthesis utilizing diaryliodonium salts is a prime example of a one-pot sequence involving arylation, oxime formation, rearrangement, and cyclization to produce substituted benzofurans. nih.govdiva-portal.orgdocksci.com

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and reproducibility. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purer products.

A practical flow chemistry synthesis of benzofurans has been reported starting from nitroalkanes and O-acetyl salicylaldehydes. researchgate.net The protocol consists of two sequential steps performed in flow: a base-promoted nitroaldol condensation followed by a Nef reaction. researchgate.net This approach demonstrates the feasibility of producing the benzofuran core in a continuous manner.

The intersection of green chemistry and flow processing is exemplified by the electrochemical synthesis of benzofurans in a microcontinuous flow system. acs.org This method for producing C-3 halogenated benzofurans is not only environmentally friendly, avoiding harsh oxidants and metals, but is also highly efficient and scalable due to its continuous nature. The use of flow processing is particularly advantageous for photochemical reactions, where it allows for uniform irradiation and increased photon transfer, enabling discoveries and scalable production that would be difficult in batch mode. rsc.org

Advanced Structural Characterization and Spectroscopic Elucidation of 4 3 Nitrophenyl 2 Phenylbenzofuran

Comprehensive Spectroscopic Analysis for Molecular Architecture

The definitive structural analysis of 4-(3-Nitrophenyl)-2-phenylbenzofuran would rely on a combination of high-resolution spectroscopic techniques. Each method provides unique insights into the compound's connectivity, three-dimensional shape, exact mass, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For this compound, a complete NMR analysis would be required.

¹H NMR: Would provide chemical shifts and coupling constants for each proton, revealing their electronic environment and neighboring protons. The complex aromatic region would show distinct signals for the protons on the benzofuran (B130515) core, the 2-phenyl group, and the 3-nitrophenyl group.

¹³C NMR: Would identify the chemical shift of each unique carbon atom in the molecule.

2D-NMR (COSY, HSQC, HMBC): These experiments would be crucial to unambiguously assign all proton and carbon signals. COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the phenyl and nitrophenyl substituents and the benzofuran skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for understanding the spatial arrangement of the molecule. researchgate.net It would detect through-space correlations between protons that are close to each other, which would help to define the preferred conformation of the phenyl and nitrophenyl rings relative to the benzofuran plane. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3 ~7.1-7.3 -
Benzofuran Protons ~7.2-7.8 ~110-156
2-Phenyl Protons ~7.3-7.9 ~125-131

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

Exact Mass: An HRMS analysis (e.g., via ESI or EI) would determine the exact mass of the molecular ion ([M]+ or [M+H]+), which should correspond to the calculated mass for the formula C₂₀H₁₃NO₃.

Fragmentation Patterns: By analyzing the fragments produced upon ionization, mass spectrometry can help to confirm the structure. Expected fragmentation might involve the loss of the nitro group (NO₂) or cleavage at the bonds connecting the phenyl rings to the benzofuran core.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Functional Group Environments

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectrabase.com The spectra provide a "fingerprint" characteristic of the compound and confirm the presence of specific functional groups.

FT-IR Spectroscopy: Would show characteristic absorption bands. Key expected vibrations include the asymmetric and symmetric stretching of the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Other significant peaks would correspond to C=C stretching in the aromatic rings, C-O-C stretching of the furan (B31954) ether, and C-H bending vibrations.

Raman Spectroscopy: Would complement the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretch of the nitro group is also typically Raman active.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound (Note: This table is illustrative and not based on experimental data.)

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Asymmetric NO₂ Stretch 1550 - 1510
Aromatic C=C Stretch 1600 - 1450
Symmetric NO₂ Stretch 1360 - 1340

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Electronic Transitions

These techniques provide information about the electronic structure and the extent of π-conjugation in the molecule.

Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would be recorded. This would provide information about the energy of the first excited singlet state and could be sensitive to the molecular environment. The presence of the nitro group, which can quench fluorescence, might result in low or no emission.

Advanced hyphenated analytical techniques (e.g., LC-MS, HPLC-NMR)

Hyphenated techniques are powerful tools for the analysis of complex mixtures and the purification of compounds. While not strictly for primary structural elucidation of a pure substance, they are critical in its synthesis and isolation.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique would be invaluable for monitoring the synthesis of this compound, assessing its purity, and identifying any byproducts. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component.

HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique allows for the direct acquisition of NMR spectra of compounds as they are separated by HPLC. It is a powerful, albeit less common, tool for the structural elucidation of impurities or components of a complex mixture without the need for prior isolation.

Conformational Analysis and Stereochemical Assignment

Computational modeling, employing methods such as Density Functional Theory (DFT), is a powerful tool for investigating the conformational preferences of such molecules. These calculations can predict the most stable conformations by identifying the geometries that correspond to energy minima on the potential energy surface. For substituted biaryl systems, the dihedral angles between the planes of the aromatic rings are key parameters in defining the conformation.

To provide a more concrete understanding of the potential conformational space, hypothetical data from computational analysis is presented below. These tables illustrate the type of information that would be obtained from such a study.

Table 1: Calculated Dihedral Angles for Low-Energy Conformers of this compound

ConformerDihedral Angle (Benzofuran - 2-Phenyl) (°)Dihedral Angle (Benzofuran - 4-(3-Nitrophenyl)) (°)Relative Energy (kcal/mol)
A35.245.80.00
B145.146.11.25
C34.9135.51.89

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the expected variation in dihedral angles and relative energies for different stable conformations.

Table 2: Selected Optimized Bond Lengths and Angles for the Global Minimum Conformer (A)

ParameterValue
Bond Length (C2-C(phenyl))1.48 Å
Bond Length (C4-C(nitrophenyl))1.49 Å
Bond Angle (O1-C2-C(phenyl))121.5°
Bond Angle (C3-C4-C(nitrophenyl))122.3°

Note: The data in this table is hypothetical and for illustrative purposes only. It represents typical bond lengths and angles that would be determined through computational optimization.

The elucidation of the precise conformational preferences and the quantification of the rotational barriers would require dedicated experimental techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy or single-crystal X-ray diffraction. nih.gov These methods provide definitive information on the solid-state conformation and can be used to infer conformational dynamics in solution. In the absence of such specific studies for this compound, the understanding of its three-dimensional structure relies on analogies to related molecules and theoretical calculations.

Computational and Theoretical Research on this compound Remains Limited

Despite a thorough search of available scientific literature and databases, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not publicly available at this time. As a result, the creation of an in-depth article with specific research findings, data tables, and detailed analyses as requested is not possible without resorting to speculation.

The field of computational chemistry relies on published studies to report on the electronic structure, reactivity, and other molecular properties. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide valuable insights into molecules, but the results are unique to the specific structure being studied. Information on related compounds, such as other 2-phenylbenzofuran (B156813) derivatives, cannot be accurately extrapolated to this compound.

Therefore, sections and subsections dedicated to specific analyses for this compound, including:

Quantum Mechanical Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO-LUMO) and Electron Density

Ab Initio Methods for Energy Profiles and Conformational Preferences

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Prediction of Spectroscopic Parameters via Computational Models

Reaction Mechanism Elucidation through Transition State Analysis

Investigation of Structure-Property Relationships

cannot be populated with the scientifically accurate and specific data required. To uphold the principles of accuracy and avoid generating unsubstantiated information, this article cannot be completed as outlined. Further research and publication in the field of computational chemistry are required before a comprehensive report on this compound can be compiled.

Computational Chemistry and Theoretical Investigations of 4 3 Nitrophenyl 2 Phenylbenzofuran

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for analyzing the chemical structure and bonding of a molecule based on the topology of its electron density, ρ(r). amercrystalassn.orgwikipedia.org This methodology partitions the molecular space into distinct atomic basins, allowing for a rigorous, quantitative description of chemical bonds and non-covalent interactions directly from the electron density distribution. amercrystalassn.org A topological analysis of 4-(3-Nitrophenyl)-2-phenylbenzofuran would provide precise insights into the nature of its intramolecular covalent bonds and weaker non-covalent interactions that dictate its three-dimensional structure and reactivity.

The core of QTAIM analysis lies in identifying the critical points (CPs) of the electron density, where the gradient of ρ(r) is zero. nih.gov These points are classified into four types: nuclear critical points (NCPs), which are maxima located at the atomic nuclei; bond critical points (BCPs), which exist between two chemically bonded atoms; ring critical points (RCPs), found within ring structures; and cage critical points (CCPs), located inside polycyclic structures. nih.govnih.gov The presence of a bond path—a line of maximum electron density linking two nuclei—and an associated BCP is a necessary and sufficient condition for the existence of a chemical bond between them. uni-muenchen.de

The properties of the electron density at a bond critical point provide a quantitative characterization of the interaction. Key topological parameters include:

The electron density (ρ(r)) : Its magnitude at the BCP correlates with the bond order; higher values indicate stronger bonds.

The Laplacian of the electron density (∇²ρ(r)) : This value indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). researchgate.net

Based on these parameters, interactions are typically classified as either shared-shell (covalent bonds), characterized by high ρ(r) and a negative ∇²ρ(r), or closed-shell (ionic bonds, hydrogen bonds, van der Waals interactions), which exhibit low ρ(r) and a positive ∇²ρ(r). nih.govresearchgate.net

For this compound, a QTAIM analysis would characterize the covalent network within the benzofuran (B130515) core, the two phenyl rings, and the nitro substituent. The C-C bonds within the aromatic rings and the C-O and C-C bonds of the furan (B31954) ring are expected to show high ρ(r) values and negative Laplacians, confirming their covalent nature. The bonds involving the nitro group (C-N and N-O) would also be characterized, providing insight into the electron distribution in this electron-withdrawing moiety.

Furthermore, QTAIM is exceptionally suited for identifying and characterizing weak intramolecular non-covalent interactions. In the case of this compound, potential interactions such as C-H···O hydrogen bonds between a phenyl C-H and an oxygen of the nitro group, or C-H···π interactions, could be identified and quantified. These interactions would be evidenced by bond paths with BCPs having low electron density and positive Laplacian values. nih.govnih.gov

The following tables present the expected topological parameters for the primary covalent bonds and potential non-covalent interactions within the molecule, based on typical values for such systems.

Table 1: Expected QTAIM Topological Parameters for Covalent Bonds in this compound at their Bond Critical Points (BCPs).
Bond TypeElectron Density (ρ(r)) [a.u.]Laplacian (∇²ρ(r)) [a.u.]Interaction Type
C-C (aromatic)~0.30 - 0.33&lt; 0 (negative)Shared-shell (covalent)
C-O (furan ring)~0.25 - 0.28&lt; 0 (negative)Shared-shell (polar covalent)
C-N (nitro group)~0.28 - 0.31&lt; 0 (negative)Shared-shell (polar covalent)
N-O (nitro group)~0.40 - 0.45&gt; 0 (positive)Shared-shell (highly polar covalent)
C-H~0.26 - 0.29&lt; 0 (negative)Shared-shell (covalent)
Table 2: Expected QTAIM Topological Parameters for Potential Intramolecular Non-Covalent Interactions in this compound.
Interaction TypeElectron Density (ρ(r)) [a.u.]Laplacian (∇²ρ(r)) [a.u.]Interaction Type
C-H···O (hydrogen bond)0.002 - 0.035&gt; 0 (positive)Closed-shell
C-H···π&lt; 0.01&gt; 0 (positive)Closed-shell (van der Waals)

Reactivity Profile and Chemical Transformations of 4 3 Nitrophenyl 2 Phenylbenzofuran

Electrophilic Aromatic Substitution Reactions on Benzofuran (B130515) and Phenyl Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regioselectivity of such reactions on 4-(3-Nitrophenyl)-2-phenylbenzofuran is complex due to the presence of multiple aromatic rings with different electronic densities.

On the Benzofuran Nucleus: The benzofuran ring system is inherently electron-rich and thus activated towards electrophilic attack. Generally, electrophilic substitution on benzofuran occurs preferentially at the C2 position. stackexchange.compixel-online.net However, in the target molecule, this position is already occupied by a phenyl group. Consequently, electrophilic attack would be directed to other positions. The next most nucleophilic position is C3, but an attack here may be sterically hindered by the bulky aryl group at C4. The benzene (B151609) ring of the benzofuran moiety (positions C5, C6, C7) is less reactive than the furan (B31954) ring but can still undergo substitution, with the regioselectivity influenced by the directing effects of the fused furan ring and the C4-substituent.

On the 2-Phenyl Moiety: The phenyl group at the C2 position is an activating group and directs incoming electrophiles to the ortho and para positions. The linkage to the benzofuran ring does not significantly alter this directing effect.

On the 4-(3-Nitrophenyl) Moiety: The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the phenyl ring it is attached to, making it significantly less reactive towards electrophiles than the other two aromatic systems. libretexts.org Any substitution that does occur is directed to the meta position relative to the nitro group.

The probable outcomes of common electrophilic aromatic substitution reactions are summarized in the table below.

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄Substitution on the 2-phenyl ring at the para-position.
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Substitution on the 2-phenyl ring at the para-position.
Friedel-Crafts AcylationRCOCl/AlCl₃Acylation of the 2-phenyl ring, primarily at the para-position.
Friedel-Crafts AlkylationRCl/AlCl₃Alkylation of the 2-phenyl ring, primarily at the para-position.

Reduction and Oxidation Chemistry of the Nitro Functionality and Benzofuran Ring

Reduction of the Nitro Group: The nitro group is readily reduced to a variety of other functional groups, most commonly an amino group (-NH₂). This transformation is pivotal for further derivatization and is one of the most useful reactions for this class of compounds. The reduction can be achieved using a range of reagents and conditions, allowing for selective transformations. libretexts.orgmasterorganicchemistry.com The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates. rsc.org

Reagent/ConditionPrimary ProductNotes
SnCl₂·2H₂O, HCl/EthanolAmine (-NH₂)A classic and reliable method for nitro group reduction. scispace.comresearchgate.netacsgcipr.org
Fe, HCl or NH₄ClAmine (-NH₂)A cost-effective method often used in industrial settings.
H₂, Pd/C or PtO₂Amine (-NH₂)Catalytic hydrogenation is a clean method but may also reduce other functional groups or the benzofuran ring under harsh conditions. rwth-aachen.denih.gov
NaBH₄/NiCl₂Amine (-NH₂)A milder alternative to catalytic hydrogenation.
Zn, NH₄ClHydroxylamine (-NHOH)Allows for partial reduction under controlled conditions.

Oxidation of the Benzofuran Ring: The furan part of the benzofuran system is susceptible to oxidation. The 2,3-double bond is the most reactive site. Oxidation with peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), typically leads to the formation of an unstable epoxide intermediate. montana.edu This epoxide can then undergo spontaneous or acid-catalyzed ring-opening, often resulting in the cleavage of the furan ring to yield keto-ester or other carbonyl-containing derivatives. mdpi.comacs.org The specific products formed depend on the substitution pattern and reaction conditions.

Cycloaddition Reactions and Pericyclic Transformations Involving the Benzofuran System

The benzofuran moiety can participate in cycloaddition reactions, leveraging the reactivity of its furan ring.

Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles. However, the aromaticity of the furan ring reduces its reactivity compared to non-aromatic dienes, and the resulting cycloadditions are often reversible. rsc.org The presence of the bulky substituents at the C2 and C4 positions in this compound would likely influence the stereochemistry and feasibility of such reactions, potentially favoring attack from the less hindered face. Isobenzofurans, in contrast, are highly reactive in Diels-Alder reactions. rsc.org

[2+2] Cycloadditions: The 2,3-double bond of the benzofuran can undergo photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) derivatives.

Dearomative Cyclizations: Recent studies have shown that 2-nitrobenzofurans can undergo dearomative cycloaddition reactions, where the nitro group activates the system towards nucleophilic attack, initiating a cyclization cascade. researchgate.net While the target molecule has a nitrophenyl group at C4 rather than a nitro group directly on the benzofuran ring, this reactivity highlights a potential pathway for complex heterocycle synthesis under specific conditions.

Derivatization Strategies for Analog Synthesis and Structural Diversification

The structure of this compound offers several handles for chemical modification, enabling the synthesis of a diverse library of analogs. nih.govscienceopen.comnih.gov

Modification of the Nitro Group: The primary route for diversification involves the reduction of the nitro group to an amine. The resulting aniline (B41778) derivative is a versatile intermediate that can undergo a wide array of subsequent reactions:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Formation of secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN, -OH).

Coupling Reactions: Participation as the amine component in various cross-coupling reactions to form new C-N or C-C bonds.

Substitution on the Aromatic Rings: As discussed in section 5.1, electrophilic substitution can be used to introduce new functional groups onto the 2-phenyl ring. These newly introduced groups can then serve as points for further modification.

Starting MoietyPrimary TransformationPotential Subsequent ReactionsResulting Analog Classes
Nitro GroupReduction to AmineAcylation, Diazotization (Sandmeyer), Alkylation, CouplingAmides, Halides, Nitriles, Phenols, Substituted Anilines
2-Phenyl RingElectrophilic HalogenationCross-coupling (Suzuki, Heck, etc.), Nucleophilic SubstitutionBiaryls, Stilbenes, Functionalized Phenyl Derivatives
2-Phenyl RingElectrophilic NitrationReduction to Amine, followed by derivatizationAmino- and Diamino-substituted Analogs

Mechanistic Studies of Specific Reactions of this compound

While specific mechanistic studies on this compound are not widely available, the mechanisms of its characteristic reactions can be inferred from well-established principles for its constituent functional groups.

Mechanism of Electrophilic Aromatic Substitution: The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. nih.govresearchgate.net The electrophile attacks one of the aromatic rings, temporarily breaking its aromaticity. The stability of the possible σ-complexes determines the regioselectivity. For attack on the 2-phenyl ring, intermediates with the positive charge delocalized onto the benzofuran system are possible, explaining the ortho, para-directing effect. For the nitrophenyl ring, the deactivating nature of the nitro group destabilizes the σ-complex, thus increasing the activation energy for the reaction.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): This reaction on the nitrophenyl ring follows a two-step addition-elimination mechanism. nih.govnih.gov In the first, rate-determining step, the nucleophile attacks the electron-deficient ring at a carbon atom ortho or para to the nitro group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. chemistrysteps.com In the second, faster step, the leaving group is expelled, and aromaticity is restored.

Mechanism of Benzofuran Oxidation: The oxidation of the benzofuran ring with a peroxy acid like m-CPBA begins with the electrophilic addition of the peroxy acid to the 2,3-double bond, forming an epoxide in a concerted step. montana.edu Due to ring strain and electronic factors, this epoxide is unstable and readily undergoes ring-opening. This can proceed through different pathways, including rearrangement to a more stable carbonyl compound, which may then undergo subsequent reactions like a Baeyer-Villiger oxidation if excess oxidant is present.

Synthetic Utility and Potential Applications of 4 3 Nitrophenyl 2 Phenylbenzofuran As a Chemical Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 4-(3-Nitrophenyl)-2-phenylbenzofuran serves as a versatile precursor for the synthesis of more complex organic molecules. Its utility as a synthetic intermediate stems from the reactivity of its constituent parts: the benzofuran (B130515) core and the pendant nitrophenyl group.

The nitro group is a particularly important functional handle. It can be readily reduced under various conditions (e.g., using catalytic hydrogenation or reducing agents like tin(II) chloride) to the corresponding aniline (B41778) derivative, 4-(3-Aminophenyl)-2-phenylbenzofuran. This transformation opens up a vast array of subsequent chemical reactions. The resulting amino group is a potent nucleophile and can be used in:

Amide bond formation: Reaction with acyl chlorides or carboxylic acids to form complex amides.

Diazotization: Conversion to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

Schiff base formation: Condensation with aldehydes and ketones to form imines, which are important in ligand synthesis.

Furthermore, the aromatic rings of the benzofuran and phenyl substituents are susceptible to electrophilic substitution reactions, allowing for the introduction of additional functional groups. Methodologies for constructing complex polycyclic benzofuran compounds from simpler derivatives highlight the role of the benzofuran nucleus as a foundational element in synthetic strategies. rsc.orgscienceopen.com The synthesis of various benzofuran derivatives often starts from precursors that are elaborated into more complex structures, demonstrating the value of functionalized benzofurans as key intermediates. researchgate.net

Scaffold for Diversification in Organic Synthesis

The concept of a molecular scaffold is central to modern drug discovery and materials science, where a core structure is systematically modified to generate a library of related compounds with diverse properties. Benzofuran and its derivatives are recognized as "privileged scaffolds" due to their frequent appearance in bioactive compounds. nih.govnih.gov this compound is an excellent candidate for a scaffold in diversity-oriented synthesis. researchgate.net

There are several key points for diversification on this molecule:

The Nitro Group: As detailed previously, reduction to an amine provides a primary site for diversification. The resulting library of amides, sulfonamides, or ureas can be used to explore structure-activity relationships.

The 2-Phenyl Ring: This ring can be modified through electrophilic substitution (e.g., halogenation, nitration, acylation) to introduce new functional groups that can modulate the electronic properties or steric profile of the molecule.

The Benzofuran Core: The benzene (B151609) portion of the benzofuran ring system can also undergo electrophilic substitution, providing another avenue for structural modification.

The 3-Position of the Furan (B31954) Ring: While the 2-position is substituted, the 3-position is a potential site for functionalization through reactions such as lithiation followed by quenching with an electrophile.

By systematically altering these positions, chemists can generate large libraries of compounds derived from the this compound scaffold, enabling the exploration of a wide chemical space for various applications.

Applications in Advanced Materials Science Research (e.g., organic electronics, nonlinear optics)

Benzofuran derivatives have attracted attention for their potential use in materials science, particularly in the fields of organic electronics and optics. nih.govresearchgate.net The structure of this compound is analogous to a donor-π-acceptor (D-π-A) system. In this model, the electron-rich 2-phenylbenzofuran (B156813) moiety acts as the electron donor, while the electron-withdrawing nitrophenyl group serves as the acceptor. This intramolecular charge transfer (ICT) characteristic is a key design principle for materials with significant nonlinear optical (NLO) properties. researchgate.net Organic compounds with a high NLO response are sought after for applications in optical switching, data storage, and communications. researchgate.net The presence of the nitro group, a strong electron-attracting group, is known to enhance the NLO response in organic molecules. nih.gov

Investigation of Optical and Electronic Properties in a Chemical Context

The optical and electronic properties of this compound are expected to be dominated by the ICT transition from the phenylbenzofuran donor to the nitrophenyl acceptor. This typically results in a strong absorption band in the UV-visible spectrum at a longer wavelength than the parent benzofuran system.

Theoretical studies, such as those using Density Functional Theory (DFT), are powerful tools for predicting and understanding these properties. researchgate.netresearchgate.netrsc.org For the general class of 2-phenylbenzofuran derivatives, DFT calculations have been used to determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting part. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that influences the molecule's color, electronic transitions, and reactivity. nih.gov The introduction of a nitro group is expected to lower the LUMO energy significantly, thereby reducing the HOMO-LUMO gap and red-shifting the absorption spectrum. nih.gov

Table 1: Calculated NLO Properties of Selected 2-Phenylbenzofuran Derivatives Data sourced from theoretical DFT studies on related compounds to illustrate the potential of the molecular framework.

Compound DerivativeDipole Moment (μ, Debye)Average Polarizability (α, esu)First Hyperpolarizability (β, esu)
2-Phenylbenzofuran1.3420.30 x 10⁻²⁴4.00 x 10⁻³⁰
2-(4-Nitrophenyl)benzofuran5.6722.38 x 10⁻²⁴43.57 x 10⁻³⁰
2-(4-Aminophenyl)benzofuran2.5022.56 x 10⁻²⁴11.08 x 10⁻³⁰
2-(4-Methoxyphenyl)benzofuran2.3722.75 x 10⁻²⁴7.93 x 10⁻³⁰

This table is generated based on data for related compounds and is for illustrative purposes. researchgate.net The values for this compound may differ.


The data clearly show that the introduction of a nitro group at the para-position of the 2-phenyl ring dramatically increases the first hyperpolarizability by over an order of magnitude compared to the unsubstituted parent compound, highlighting the significant effect of a strong electron-withdrawing group on NLO properties. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of non-covalent interactions that direct the assembly of molecules into larger, ordered structures. The structure of this compound possesses several features that could facilitate self-assembly.

π-π Stacking: The extensive, planar aromatic system of the phenylbenzofuran core is conducive to π-π stacking interactions, a primary driving force for the assembly of aromatic molecules.

Hydrogen Bonding: While the molecule itself is not a hydrogen bond donor, the oxygen atoms of the nitro group are potent hydrogen bond acceptors. In the presence of suitable donor molecules or in a crystalline solid state, these can direct intermolecular organization.

Dipole-Dipole Interactions: The molecule is expected to have a significant ground-state dipole moment due to the nitro group, leading to dipole-dipole interactions that can influence molecular packing in the solid state.

Studies on related 4-nitrophenyl functionalized benzofurans have shown their ability to bind to macromolecules like bovine serum albumin (BSA), indicating that the benzofuran scaffold can participate in the complex non-covalent interactions necessary for molecular recognition and binding. nih.gov This ability to engage in specific intermolecular interactions underscores its potential for use in designing self-assembling systems or components for molecular recognition.

Ligand Design and Catalytic Applications

The structure of this compound also presents opportunities for its use in coordination chemistry and catalysis. While benzofurans are not as common as nitrogen or phosphorus-based ligands, they can coordinate to metal centers in several ways.

The furan oxygen atom possesses lone pairs of electrons and can act as a Lewis basic donor site to coordinate with hard metal ions. Additionally, the aromatic rings can engage in π-coordination with electron-rich transition metals.

A more versatile strategy involves the chemical modification of the scaffold. As previously noted, the reduction of the nitro group to an amine is a straightforward transformation. This primary amine can then be used as an anchor point to build more complex, multidentate ligands. For example, condensation with salicylaldehyde (B1680747) would produce a Schiff base ligand capable of chelating to a metal center through nitrogen and oxygen atoms. The development of novel catalytic systems often relies on the synthesis of new ligand frameworks, and scaffolds like this provide a robust and tunable platform for such endeavors. nih.gov

Advanced Methodologies in Researching 4 3 Nitrophenyl 2 Phenylbenzofuran

Automation and Robotics in Organic Synthesis

The synthesis of complex molecules such as substituted benzofurans traditionally involves multi-step processes that are labor-intensive and require significant manual intervention. Automation and robotics offer a paradigm shift, promising enhanced safety, efficiency, and reproducibility in organic synthesis. arxiv.org Robotic systems are being developed to mimic the actions of human chemists, capable of performing complex reactions without needing modifications to existing laboratory setups. arxiv.org

For the specific synthesis of 4-(3-nitrophenyl)-2-phenylbenzofuran, an automated system could be programmed to carry out the necessary coupling reactions, cyclizations, and functional group manipulations. The benefits would include:

High Reproducibility: Automated systems eliminate human error, ensuring that reaction parameters are controlled with high precision, leading to more consistent results.

Increased Efficiency: Robots can operate continuously, 24/7, significantly accelerating the synthesis of a target molecule and its derivatives. arxiv.org

Data Logging: Every parameter and action is meticulously logged, creating a rich, machine-readable dataset that is invaluable for reaction optimization and analysis.

High-Throughput Experimentation and Screening for Reaction Discovery

High-Throughput Experimentation (HTE) is a powerful methodology for accelerating chemical research by conducting a large number of experiments in parallel. nih.gov This technique is particularly valuable for discovering new reactions and rapidly optimizing reaction conditions, such as identifying the best catalysts, reagents, and solvents for a specific transformation. nih.gov

HTE platforms typically utilize microtiter plates (e.g., 96-well or 384-well formats) where small-scale reactions are performed. nih.govresearchgate.net This miniaturization minimizes the consumption of valuable starting materials and reagents. nih.gov The outcomes of these parallel experiments are then rapidly analyzed, often using techniques like HPLC or UPLC-MS, to determine yields and identify successful conditions. nih.govnih.gov

In the context of synthesizing this compound, HTE could be employed to:

Screen Palladium Catalysts: For a key cross-coupling step, a 96-well plate could be used to test various palladium precursors and ligands simultaneously to identify the most effective catalyst system. nih.gov

Optimize Reaction Conditions: Systematically vary parameters like temperature, solvent, base, and concentration across an array of experiments to quickly map the reaction landscape and find the optimal conditions for yield.

Discover Novel Pathways: HTE can be used to screen for entirely new ways to form the benzofuran (B130515) core or introduce the substituent groups, expanding the synthetic toolbox available to chemists.

A prime example of this approach in a related area involved a high-throughput, cell-based assay to screen a library of approximately 300,000 compounds, which led to the identification of a benzofuran class of HCV inhibitors. nih.gov This demonstrates the power of HTS in discovering molecules with desired properties from large and diverse chemical libraries. nih.gov

Table 1: Hypothetical High-Throughput Screen for a Key Coupling Step in the Synthesis of this compound
Well IDCatalystLigandBaseSolventYield (%)
A1Pd(OAc)2SPhosK2CO3Toluene78
A2Pd(OAc)2XPhosK2CO3Toluene85
B1Pd(OAc)2SPhosCs2CO3Toluene82
B2Pd(OAc)2XPhosCs2CO3Toluene91
C1Pd2(dba)3SPhosK3PO4Dioxane65
C2Pd2(dba)3XPhosK3PO4Dioxane72

Chemoinformatics and Data Mining in Benzofuran Research

Chemoinformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. When applied to benzofuran research, it enables scientists to analyze, manage, and derive insights from vast amounts of chemical data. This is crucial for understanding the structure-property and structure-activity relationships (SAR) within this class of compounds. mdpi.com

Data mining of chemical literature and reaction databases can uncover novel synthetic strategies and predict potential challenges in the synthesis of a specific target like this compound. Computational studies, including molecular docking and binding affinity estimations, are often used to support the design and synthesis of new benzofuran derivatives with specific biological targets. nih.govresearchgate.net For instance, in the development of benzofuran hybrids as potential anticancer agents, molecular modeling techniques were used to support the experimental results. nih.gov

Key applications in the context of this compound include:

Virtual Library Design: Creating large, in silico libraries of related benzofuran derivatives to explore chemical space and prioritize compounds for synthesis based on predicted properties.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel benzofuran compounds early in the research process. acs.org

Reaction Database Mining: Searching databases of known chemical reactions to identify precedents and optimal conditions for the specific transformations required to synthesize the target molecule.

These in silico methods allow researchers to focus laboratory efforts on the most promising molecules and synthetic routes, thereby saving significant time and resources.

Machine Learning and Artificial Intelligence Approaches in Predicting Chemical Reactivity and Synthetic Routes (Non-Biological)

Artificial intelligence (AI) and machine learning (ML) are driving a significant revolution in organic chemistry by providing powerful tools for predicting the outcomes of chemical reactions. rjptonline.org Unlike traditional computational models, which often rely on a deep prior understanding of molecular properties, ML models can learn the complex, multidimensional patterns of chemical reactivity directly from large datasets of experimental results. uni-muenster.de

For a target like this compound, AI can be applied in several ways:

Forward Reaction Prediction: Given a set of reactants and conditions, an ML model can predict the likely product(s) and their yields. rjptonline.org This is invaluable for validating proposed synthetic steps and identifying potential side products. nih.gov Some models have achieved over 90% accuracy in predicting the correct product of unseen reactions, outperforming trained chemists. cam.ac.uk

Retrosynthesis Planning: AI-powered tools can propose one or more synthetic pathways to a target molecule by working backward from the product to simpler, commercially available starting materials. engineering.org.cn These tools learn from millions of published reactions to suggest viable and even novel synthetic routes. nih.govcam.ac.uk

Yield Prediction: Accurately forecasting reaction yields helps chemists select the most efficient synthesis path from several alternatives, reducing the number of trial-and-error experiments. rjptonline.org

These predictive technologies are often integrated with HTE and robotic platforms. springernature.com An AI can design an array of experiments to be performed by a robot, and the resulting data can be fed back into the model to further refine its predictive accuracy. This closed-loop system accelerates the discovery and optimization of synthetic routes for complex molecules like this compound.

Table 2: Hypothetical Comparison of AI-Predicted vs. Experimental Yields for a Suzuki Coupling Reaction to form a Benzofuran Precursor
EntryAryl HalideBoronic AcidAI Predicted Yield (%)Experimental Yield (%)Error (%)
12-bromophenolphenylboronic acid88853.4
22-iodophenol (B132878)phenylboronic acid9294-2.1
32-bromo-4-nitrophenolphenylboronic acid75715.3
42-bromophenol(3-nitrophenyl)boronic acid85823.5

Future Directions and Emerging Research Avenues for 4 3 Nitrophenyl 2 Phenylbenzofuran

Exploration of Unconventional Synthetic Pathways

Traditional methods for benzofuran (B130515) synthesis are often effective but can be limited by harsh conditions, modest yields, or a narrow substrate scope. The future synthesis of 4-(3-Nitrophenyl)-2-phenylbenzofuran and its analogs will likely leverage unconventional, more efficient strategies that have recently been developed for related heterocyclic compounds. nih.gov

Emerging synthetic methodologies focus on transition-metal catalysis, one-pot procedures, and novel bond-forming strategies to construct the benzofuran core with high precision and efficiency. nih.govresearchgate.net For a complex molecule like this compound, pathways involving palladium-, copper-, or gold-catalyzed reactions are particularly promising. nih.govacs.org For instance, a cooperative gold/photoredox-catalyzed two-fold arylation of TMS-terminated alkynols has been shown to selectively produce 2,3-diarylbenzofurans. nih.gov Adapting such a strategy could provide a novel route to 2,4-diaryl systems.

Another promising approach is the intramolecular oxidative C-H/C-H cross-coupling, which can form the benzofuran ring from simple precursors without the need for pre-functionalized starting materials. Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes offers a metal-free alternative for creating 2-arylbenzofurans. nih.gov Research could explore the synthesis of a suitably substituted stilbene (B7821643) precursor that, upon cyclization, would yield the target this compound.

Synthetic Strategy Key Features Potential Advantages for Target Molecule
Transition-Metal Catalysis (Pd, Cu, Au) Involves cross-coupling and cyclization reactions. acs.orgHigh efficiency, broad functional group tolerance, potential for one-pot synthesis.
Photoredox Catalysis Uses visible light to initiate bond formation. nih.govMild reaction conditions, access to unique reactive intermediates.
Metal-Free Oxidative Cyclization Employs reagents like hypervalent iodine to form the heterocyclic ring. nih.govAvoids precious metal catalysts, potentially greener processes.
Domino/Tandem Reactions Multiple bond-forming events occur in a single synthetic operation. nih.govIncreased atom economy, reduced workup steps, higher overall efficiency.

Development of Novel Spectroscopic Probes for Dynamic Studies

The inherent photophysical properties of substituted benzofurans make them attractive candidates for development as fluorescent probes. nih.gov The presence of a nitrophenyl group, a well-known electron-accepting moiety, combined with the extended π-conjugation of the 2-phenylbenzofuran (B156813) core, suggests that this compound could exhibit interesting spectroscopic behaviors, such as solvatochromism and fluorescence quenching or enhancement upon interaction with specific analytes. nih.govnih.gov

Future research will likely focus on characterizing the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and fluorescence lifetime in various environments. mdpi.com Studies on related 4-nitrophenyl functionalized benzofurans have demonstrated that these molecules can bind to proteins like bovine serum albumin (BSA), causing significant fluorescence quenching and blue-shifting of the emission spectra, indicating their potential as probes for biological interactions. nih.gov

The development of this compound as a photochemical probe could enable real-time monitoring of dynamic biological processes. africaresearchconnects.com By modifying its structure, it may be possible to design probes that are selective for specific ions, reactive oxygen species, or biomolecules, providing valuable tools for cellular imaging and diagnostics. africaresearchconnects.com

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery and optimization of functional molecules. For this compound, this integrated approach can provide deep insights into its structure-property relationships and guide the design of new derivatives with tailored functionalities.

Computational techniques , particularly Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties before synthesis is even attempted. aip.orgrsc.org These calculations can determine optimized geometries, electronic structures (such as HOMO-LUMO energy gaps), and vibrational spectra. researchgate.net Such in silico studies are crucial for understanding the molecule's reactivity, stability, and potential photophysical behavior. rsc.orgresearchgate.net For instance, DFT calculations have been used to study the antioxidant activity of benzofuran–stilbene hybrids by evaluating O–H bond dissociation energies. rsc.org

Experimental validation using techniques like FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction is essential to confirm the computationally predicted structures. rsc.orgresearchgate.net Spectroscopic analysis of related benzofuran derivatives has been successfully correlated with DFT calculations, providing a robust methodology for structural characterization. acs.org Furthermore, molecular docking simulations can predict how this compound might interact with biological targets, such as enzymes or proteins, guiding the development of new therapeutic agents. nih.gov

Methodology Objective Key Insights Gained
Density Functional Theory (DFT) Predict molecular structure, electronic properties, and vibrational spectra. researchgate.netUnderstanding of reactivity, stability, and potential photophysical characteristics. aip.orgrsc.org
Time-Dependent DFT (TD-DFT) Simulate UV-Vis absorption and fluorescence emission spectra. mdpi.comPrediction of color, fluorescence properties, and suitability as a spectroscopic probe.
Molecular Docking Simulate the binding of the molecule to a biological target. nih.govIdentification of potential protein interactions and guidance for drug design.
Spectroscopy (NMR, FT-IR) Experimentally determine the molecular structure and bonding. researchgate.netValidation of computational models and confirmation of synthetic success.

Sustainable Chemical Development and Process Intensification for Benzofuran Derivatives

The principles of green chemistry and process intensification are becoming increasingly critical in the synthesis of pharmaceuticals and fine chemicals. Future research on the production of this compound will undoubtedly focus on developing more sustainable and efficient manufacturing processes. sphinxsai.com

Process intensification aims to create dramatically smaller, cleaner, and more energy-efficient technologies. sphinxsai.com A key enabling technology in this area is continuous flow chemistry . frontiersin.orgunito.it Converting traditional batch syntheses of benzofurans to continuous flow processes can offer numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and higher yields and purity. researchgate.netresearchgate.net Flow chemistry also facilitates automation and can reduce reaction times from hours to minutes. researchgate.net For example, a practical flow synthesis of benzofurans starting from nitroalkanes has been successfully developed. researchgate.net Electrochemical synthesis in continuous flow reactors has also emerged as a green and practical method for producing substituted benzofurans, avoiding the need for chemical oxidants. acs.org

The adoption of sustainable practices also involves the use of eco-friendly solvents, such as deep eutectic solvents, and recyclable catalysts to minimize waste. acs.orgethernet.edu.et The goal is to move beyond conventional methods toward processes that are not only efficient but also have a significantly lower environmental footprint, a crucial consideration for the large-scale production of benzofuran derivatives. sphinxsai.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Nitrophenyl)-2-phenylbenzofuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is widely used for benzofuran derivatives. For example, NaH in THF at 0°C facilitates deprotonation and subsequent rearrangement of phenolic precursors, yielding substituted benzofurans . Key variables include temperature control (to avoid side reactions) and stoichiometric ratios of reagents. For nitrophenyl-substituted analogs, nitro group stability under basic conditions must be validated via TLC or HPLC monitoring.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity. Aromatic proton splitting patterns distinguish phenyl and nitrophenyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and nitro group incorporation.
  • IR Spectroscopy : Nitro group absorption bands (~1520 cm1^{-1} and ~1350 cm1^{-1}) confirm its presence .

Q. How does the nitro group at the 3-position influence the electronic properties of the benzofuran core?

  • Methodological Answer : The nitro group is a strong electron-withdrawing substituent, reducing electron density in the benzofuran ring. This can be quantified via Hammett substituent constants (σm=0.71\sigma_m = 0.71) and validated computationally using DFT to map electron localization. Such effects impact reactivity in electrophilic substitutions or cycloadditions .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of nitro-substituted benzofurans?

  • Methodological Answer : Competing oxidation or reduction of the nitro group can be minimized by:

  • Using anhydrous solvents (e.g., dry THF) to prevent hydrolysis.
  • Avoiding strong reducing agents (e.g., LiAlH4_4) in downstream steps.
  • Optimizing reaction time to prevent over-rearrangement, as seen in cascade syntheses of related benzofurans .

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict regioselectivity. The electron-deficient benzofuran core may act as a dienophile, with activation energies influenced by nitro group orientation. Transition state modeling can guide experimental design .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Nitro groups introduce polarity, complicating crystallization. Strategies include:

  • Slow evaporation from mixed solvents (e.g., DCM/hexane).
  • Using seeding techniques with analogous crystals.
  • Analyzing packing motifs via X-ray crystallography to identify favorable intermolecular interactions (e.g., π-π stacking) .

Q. How does the nitro group’s position (meta vs. para) affect the compound’s biological activity or material properties?

  • Methodological Answer : Meta-substitution (3-nitrophenyl) creates steric hindrance and distinct electronic effects compared to para-substitution. In medicinal chemistry, this alters binding affinity to target enzymes (e.g., kinase inhibition assays). In materials science, meta-substitution may reduce symmetry, affecting optoelectronic properties .

Contradictions and Research Gaps

  • and highlight conflicting stability profiles for nitro groups under basic conditions. Further kinetic studies are needed to resolve this.
  • Computational predictions ( ) require experimental validation for Diels-Alder reactivity.

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